3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-[1-(benzenesulfonyl)piperidin-4-yl]methanone
Overview
Description
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-[1-(benzenesulfonyl)piperidin-4-yl]methanone is a complex organic compound with a unique structure that combines elements of quinoline and piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-[1-(benzenesulfonyl)piperidin-4-yl]methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline and piperidine rings, followed by their coupling and subsequent functionalization.
Formation of Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Formation of Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.
Coupling of Rings: The quinoline and piperidine rings are coupled using a suitable linker, such as a methylene bridge, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-[1-(benzenesulfonyl)piperidin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Benzenesulfonyl chloride, triethylamine.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Saturated quinoline ring compounds.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-[1-(benzenesulfonyl)piperidin-4-yl]methanone has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with various biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-[1-(benzenesulfonyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 2-methylquinoline and 8-hydroxyquinoline share structural similarities with the quinoline part of the molecule.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and 1-benzylpiperidine are structurally related to the piperidine part of the molecule.
Uniqueness
What sets 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-[1-(benzenesulfonyl)piperidin-4-yl]methanone apart is its combined structure, which allows it to exhibit unique properties and interactions not seen in simpler quinoline or piperidine derivatives
Properties
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-[1-(benzenesulfonyl)piperidin-4-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3S/c24-21(23-14-6-8-17-7-4-5-11-20(17)23)18-12-15-22(16-13-18)27(25,26)19-9-2-1-3-10-19/h1-3,9-10,17-18,20H,4-8,11-16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVVHOSFFDBVCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2C(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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